4-Fluoro-3-methylpyridine
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Overview
Description
4-Fluoro-3-methylpyridine is a useful research compound. Its molecular formula is C6H6FN and its molecular weight is 111.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Drug Development
Synthesis of Cognition-Enhancing Drugs
Utilized in the synthesis of cognition enhancer drug candidates, as seen in the synthesis of DMP 543, an acetylcholine release enhancing agent (Pesti et al., 2000).
Synthesis of Methyl 4-Fluoro-3-methylpyridine-2-carboxylate
A method for synthesizing this compound from methyl 3-methylpyridine-2-carboxylate, which could be significant in pharmaceutical chemistry (Shi Qunfeng et al., 2012).
Imaging and Diagnostics
PET Tracer for Demyelinating Diseases
[18F]3F4AP, a radiofluorinated analog of 4-aminopyridine, is being investigated as a PET tracer for demyelination. This compound can potentially provide insights into multiple sclerosis (Brugarolas et al., 2017).
Synthesis of Fluoropyridines for Radiofluorination
Developments in synthesizing fluoropyridines are essential for nucleophilic aromatic radiofluorination, a process relevant in medical imaging (Malik et al., 2011).
Material Science
Synthesis of Blue Fluorescent Compounds for OLEDs
this compound derivatives have been synthesized and characterized for use in organic light-emitting diodes (OLEDs), indicating potential applications in electronics and display technologies (Lakshmanan et al., 2015).
Phosphorescent Iridium Complexes
These complexes, incorporating 2-(fluoro substituted phenyl)-4-methylpyridines, have been synthesized for potential use in organic electronics, particularly in light-emitting diodes (Xu et al., 2009).
Mechanism of Action
Target of Action
Fluoropyridines, a class of compounds to which 4-fluoro-3-methylpyridine belongs, have been used in the synthesis of various biologically active compounds . These compounds can interact with a variety of biological targets, depending on the specific structures and functional groups present .
Mode of Action
Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Biochemical Pathways
Fluoropyridines are often used in the synthesis of various biologically active compounds, suggesting that they may influence a wide range of biochemical pathways .
Pharmacokinetics
The presence of a fluorine atom in pharmaceutical compounds can often enhance their metabolic stability, bioavailability, and membrane permeability .
Result of Action
Fluoropyridines are known to exhibit a variety of biological activities, depending on their specific structures and the functional groups present .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties .
Safety and Hazards
Future Directions
The synthesis of 4-Fluoro-3-methylpyridine and similar compounds has been a topic of interest in recent years due to their potential applications in various fields, including medicine and agriculture . The development of more efficient and versatile synthesis strategies, as well as the exploration of new applications, are potential future directions in this field .
Biochemical Analysis
Biochemical Properties
4-Fluoro-3-methylpyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as p38α mitogen-activated protein kinase, which is involved in the modulation of cellular processes like the release of pro-inflammatory cytokines . The interaction between this compound and these enzymes is typically characterized by binding to the active site, thereby inhibiting the enzyme’s activity and altering the biochemical pathways it regulates.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with p38α mitogen-activated protein kinase can lead to changes in the expression of genes involved in inflammation and stress responses . Additionally, this compound can impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly enzymes. By binding to the active site of enzymes like p38α mitogen-activated protein kinase, this compound inhibits their activity, leading to changes in downstream signaling pathways and gene expression . This inhibition can result in the suppression of pro-inflammatory cytokine release and other cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of enzyme activity and prolonged changes in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant inhibition of enzyme activity and alterations in cellular function. Toxic or adverse effects may be observed at very high doses, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. Its presence can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For example, the inhibition of p38α mitogen-activated protein kinase by this compound can alter the metabolic pathways associated with inflammation and stress responses .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of this compound are critical for its biochemical activity and effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it interacts with enzymes and other biomolecules within these compartments. Understanding the subcellular localization of this compound is essential for elucidating its biochemical mechanisms and effects .
Properties
IUPAC Name |
4-fluoro-3-methylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN/c1-5-4-8-3-2-6(5)7/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNUYEACFGAWEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376575 |
Source
|
Record name | 4-Fluoro-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28489-28-3 |
Source
|
Record name | 4-Fluoro-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.